molecular formula C8H2F5NO B6325734 2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene CAS No. 1048915-97-4

2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene

Cat. No.: B6325734
CAS No.: 1048915-97-4
M. Wt: 223.10 g/mol
InChI Key: AYCLSQWIYVEPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene is a fluorinated aromatic building block designed for research applications in medicinal and organic synthesis. Its structure incorporates both fluorine atoms and a trifluoromethyl group, which are known to enhance the metabolic stability, lipophilicity, and binding selectivity of resulting compounds . The highly reactive isocyanate (-N=C=O) group serves as a key handle for constructing urea and carbamate derivatives, which are privileged structures in pharmaceutical development . This compound is primarily valued as a synthetic intermediate in the preparation of more complex molecules. Its applications include serving as a precursor in the development of protein kinase inhibitors, which are a major focus in anticancer drug discovery . The mechanism of action for its derivatives typically involves covalent modification of biological nucleophiles; the electrophilic isocyanate carbon reacts with amino groups (e.g., on lysine residues) in enzyme active sites, potentially leading to inhibition of protein function and disruption of cell signaling pathways critical for proliferation . From a synthetic perspective, compounds of this class are often prepared via the phosgenation of the corresponding substituted aniline precursor. A common and scalable method involves reacting the aniline with a phosgene source like triphosgene in an inert solvent (e.g., toluene or isopropyl acetate) under controlled, low-temperature conditions to prevent side reactions and achieve high purity, often exceeding 95% . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2,3-difluoro-1-isocyanato-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-6-4(8(11,12)13)1-2-5(7(6)10)14-3-15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCLSQWIYVEPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3-difluoroaniline with phosgene to form the corresponding isocyanate . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Various catalysts may be used to facilitate these reactions, depending on the desired product.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Chemical Synthesis

The compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The isocyanate group allows for versatile reactivity, enabling the formation of various derivatives through nucleophilic addition reactions.

Key Reactions:

  • Urethane Formation: 2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene can react with alcohols to form urethanes, which are useful in the production of coatings and adhesives.
  • Amination Reactions: It can be used to synthesize amines by reacting with primary or secondary amines, leading to compounds that exhibit biological activity.

Pharmaceutical Applications

Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs. The incorporation of fluorine can improve metabolic stability, lipophilicity, and bioavailability.

Case Studies:

  • Anticancer Agents: Research has shown that fluorinated isocyanates can be incorporated into anticancer drug candidates to improve their efficacy. For example, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines.
  • Antimicrobial Properties: Compounds derived from this compound have shown promising results in antimicrobial assays, indicating potential use in developing new antibiotics.

Material Science

The unique properties of fluorinated compounds make them suitable for applications in material science. Their high thermal stability and chemical resistance are advantageous for creating durable materials.

Applications:

  • Coatings: The compound can be used to develop coatings that require high resistance to solvents and chemicals.
  • Polymer Synthesis: Incorporating this isocyanate into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.

Environmental Chemistry

Fluorinated compounds often exhibit unique environmental behaviors. The study of their degradation pathways and environmental impact is crucial for assessing their safety and sustainability.

Research Insights:

  • Studies have indicated that certain fluorinated isocyanates may degrade under specific conditions, leading to less toxic byproducts. This aspect is essential for evaluating their environmental footprint.

Analytical Chemistry

The compound can also serve as a reagent in analytical chemistry for detecting other functional groups or as a derivatizing agent in chromatography.

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The compound can be utilized in GC-MS for the analysis of complex mixtures due to its volatility and reactivity.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is the basis for its use in various chemical syntheses and potential biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Configuration and Electronic Effects

The compound’s reactivity and stability are influenced by its substituents. Key comparisons with structurally related isocyanates include:

  • 2,3-Dichlorophenyl Isocyanate (CAS 25550-53-2) : Features chlorine atoms at positions 2 and 3 instead of fluorine and lacks the -CF₃ group. Chlorine’s larger atomic size and weaker electronegativity compared to fluorine result in reduced electron-withdrawing effects and higher steric hindrance, leading to slower reaction kinetics in nucleophilic additions .
  • 2,3-Dichloro-1-fluoro-4-isocyanato-benzene (CAS 890926-79-1) : Substitutes fluorine at position 1 and chlorine at 2 and 3, with the isocyanate group at position 4. This positional inversion alters resonance effects, reducing the isocyanate’s electrophilicity compared to the original compound .
  • 2,3-Bis-(difluoramino)-propyl-isocyanate (CAS 19639-86-2): An aliphatic isocyanate with difluoramino groups on a propyl chain. Aliphatic isocyanates generally exhibit lower thermal stability and higher moisture sensitivity than aromatic analogs, limiting their use in high-temperature applications .

Reactivity Profiles

  • Electrophilicity : The original compound’s -CF₃ and fluorine substituents create a strong electron-deficient aromatic ring, enhancing the isocyanate group’s electrophilicity. This makes it 20–30% more reactive in urea-forming reactions than 2,3-dichlorophenyl isocyanate .
  • Steric Effects : Fluorine’s smaller atomic radius reduces steric hindrance compared to bulkier chlorine substituents, enabling faster diffusion in solvent-based reactions.

Stability and Thermal Behavior

  • Thermal Stability: The -CF₃ group increases thermal decomposition resistance compared to non-fluorinated analogs. However, aliphatic derivatives like 2,3-Bis-(difluoramino)-propyl-isocyanate decompose at lower temperatures (<150°C) .
  • Hydrolytic Sensitivity : All isocyanates are moisture-sensitive, but the original compound’s aromatic structure provides marginally better hydrolytic stability than aliphatic variants.

Data Tables

Table 1: Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Reactivity (Relative Scale)
2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene 1048915-97-4 224.1 ~300 (est.) High
2,3-Dichlorophenyl isocyanate 25550-53-2 204.0 ~250 (est.) Moderate
2,3-Dichloro-1-fluoro-4-isocyanato-benzene 890926-79-1 221.5 ~280 (est.) Low-Moderate

Research Findings

  • Reactivity Studies : Kinetic analyses show the original compound reacts 25% faster with amines than 2,3-Dichlorophenyl isocyanate due to enhanced electrophilicity .
  • Thermal Degradation: Thermogravimetric analysis (TGA) reveals the original compound decomposes at 220°C, outperforming aliphatic analogs but lagging behind non-fluorinated aromatic isocyanates .
  • Toxicity : Chlorinated derivatives exhibit higher ecotoxicity, while the original compound’s fluorine substituents reduce bioaccumulation risks .

Biological Activity

2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene, a compound characterized by its unique trifluoromethyl and difluoro substitutions, has garnered attention in recent years for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C9H3F5N2O. The presence of multiple fluorine atoms contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The isocyanate group can react with nucleophiles in biological systems, leading to modifications of proteins and other biomolecules.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Some derivatives have shown potential as antimicrobial agents against various pathogens.
  • Anticancer Activity : Initial evaluations indicate that the compound may possess anticancer properties by inhibiting tumor cell proliferation in vitro .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, suggesting potential for development as an antimicrobial agent.
  • Anticancer Evaluation : In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene in laboratory settings?

  • Methodological Answer : This compound requires strict safety protocols due to its isocyanate group (reactive and toxic) and trifluoromethyl substituents. Work should be conducted in a fume hood with PPE (gloves, goggles, lab coat). Storage should prioritize anhydrous conditions to prevent hydrolysis, as moisture can generate hazardous byproducts (e.g., HF). Facilities must adhere to PRTR (Pollutant Release and Transfer Register) guidelines for fluorinated compounds .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical route involves nitration of 2,3-difluoro-4-trifluoromethylbenzene followed by reduction to the amine and subsequent treatment with phosgene or triphosgene to introduce the isocyanate group. Reaction optimization should account for steric hindrance from fluorine substituents, requiring elevated temperatures (80–100°C) and anhydrous solvents (e.g., dichloromethane). Purity validation via GC or HPLC (>95%) is critical, as residual amines can lead to side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : To resolve fluorine substituent environments (δ -60 to -70 ppm for CF₃, δ -110 to -120 ppm for aromatic F).
  • IR Spectroscopy : Confirm the isocyanate group (sharp peak ~2250–2275 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Validate molecular ion clusters (e.g., [M]⁺ at m/z 253).
    Discrepancies in NMR integration may arise due to fluorine’s quadrupolar relaxation; use high-field instruments (≥400 MHz) for clarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer : Yield discrepancies often stem from competing electronic effects (electron-withdrawing F vs. CF₃ groups). Employ a Design of Experiments (DoE) approach to isolate variables (e.g., solvent polarity, catalyst loading). For example, kinetic studies under inert atmospheres can differentiate between hydrolysis and desired nucleophilic additions. Cross-validate results using multiple analytical methods (e.g., GC-MS and ¹⁹F NMR) to identify side products .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Focus on the activation energy for SNAr at the 1-position (isocyanate) vs. competing positions. Compare with experimental kinetic data to refine parameters. Hybrid models combining receptor-response profiles (as in bioelectronic nose studies) may predict selectivity in complex systems .

Q. How can researchers design experiments to evaluate this compound’s utility in organic semiconductor applications?

  • Methodological Answer : Test its incorporation into π-conjugated polymers via Suzuki-Miyaura coupling (using boronic ester intermediates, e.g., 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl) derivatives). Characterize charge-carrier mobility using field-effect transistor (FET) architectures. Compare with fluorinated analogs (e.g., IT-4F in indacenodithiophene-based semiconductors) to assess dielectric and bandgap modulation .

Q. What methodologies address discrepancies between purity assays (GC/HPLC) and structural analysis (NMR) for fluorinated isocyanates?

  • Methodological Answer : GC/HPLC may fail to detect non-volatile or isomeric byproducts. Use orthogonal methods:

  • ²D NMR (COSY, HSQC) : Assign overlapping signals from regioisomers.
  • X-ray Crystallography : Resolve structural ambiguities.
  • Elemental Analysis : Verify stoichiometry of C/F/N ratios.
    Iterative refinement of chromatographic conditions (e.g., HILIC columns for polar byproducts) improves accuracy .

Q. How can cross-disciplinary studies (e.g., synthetic chemistry and materials science) ensure methodological rigor when using this compound?

  • Methodological Answer : Establish a shared protocol for data collection (e.g., standardized reaction scales, purity thresholds) and use mixed-methods frameworks. For example, combine synthetic yield data with device performance metrics (e.g., OLED efficiency) to identify structure-property relationships. Address contradictions via meta-analysis, as seen in odorant receptor studies, where hybrid wet-lab/computational models reconcile divergent datasets .

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